(Hydroxyphosphinyl)lactic acid

Description

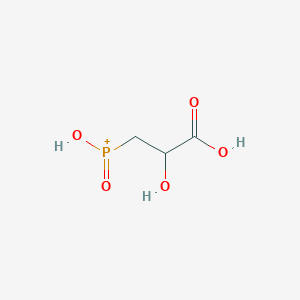

Structure

2D Structure

3D Structure

Properties

CAS No. |

85178-64-9 |

|---|---|

Molecular Formula |

C3H6O5P+ |

Molecular Weight |

153.05 g/mol |

IUPAC Name |

(2-carboxy-2-hydroxyethyl)-hydroxy-oxophosphanium |

InChI |

InChI=1S/C3H5O5P/c4-2(3(5)6)1-9(7)8/h2,4H,1H2,(H-,5,6,7,8)/p+1 |

InChI Key |

WYFMUJUXSWABSJ-UHFFFAOYSA-O |

SMILES |

C(C(C(=O)O)O)[P+](=O)O |

Canonical SMILES |

C(C(C(=O)O)O)[P+](=O)O |

Synonyms |

(2-carboxy-2-hydroxyethyl)hydroxyphosphine oxide (hydroxyphosphinyl)lactate (hydroxyphosphinyl)lactic acid OHPLA |

Origin of Product |

United States |

Chemical Synthesis and Derivatization for Research Applications

Laboratory-Scale Synthetic Methodologies for (Hydroxyphosphinyl)lactic Acid

The preparation of this compound in a laboratory setting can be achieved through several synthetic routes. One prominent method involves the enzymatic reduction of a precursor molecule. Specifically, (hydroxyphosphinyl)pyruvate can be converted to (hydroxyphosphinyl)lactate using the enzyme malate (B86768) dehydrogenase with NADH as a cofactor. nih.gov This biotransformation is efficient, with a catalytic rate (kcat) of 164 s⁻¹ and a Michaelis constant (Km) of 680 µM. nih.gov

Chemical synthesis routes analogous to those used for other α-hydroxy phosphinic acids are also applicable. These methods often involve the reaction of a phosphinic acid precursor with a suitable three-carbon α-keto acid or its derivative, followed by a reduction of the ketone functionality.

Producing enantiomerically pure forms of this compound is critical, as the biological activity of chiral molecules often resides in a single stereoisomer. ncsu.edumdpi.com Asymmetric synthesis aims to produce a single enantiomer, avoiding the need for resolving a racemic mixture. ethz.ch

Several strategies can be employed to achieve enantiomeric purity:

Enzymatic Reduction: The use of stereospecific enzymes, such as L-lactate dehydrogenase or D-lactate dehydrogenase, for the reduction of the (hydroxyphosphinyl)pyruvate precursor ensures the formation of the corresponding L- or D-enantiomer of this compound. nih.govnih.gov This approach leverages the inherent chirality of enzymes to control the stereochemical outcome. rsc.org

Chiral Reducing Agents: The chemical reduction of the ketone in (hydroxyphosphinyl)pyruvate can be performed using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst), which can selectively produce one enantiomer over the other.

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials derived from natural sources, such as amino acids or sugars, to introduce the desired stereochemistry into the final product. ethz.ch

Table 1: Comparison of Stereoselective Synthetic Strategies

| Approach | Description | Advantages | Disadvantages |

|---|---|---|---|

| Enzymatic Reduction | Utilizes stereospecific lactate (B86563) dehydrogenase enzymes (L- or D-LDH) to reduce the pyruvate (B1213749) precursor. nih.govnih.gov | High enantiomeric excess (ee), mild reaction conditions, environmentally friendly. | Enzyme cost and stability can be limiting factors. |

| Chiral Reducing Agents | Employs stoichiometric or catalytic amounts of a chiral chemical reagent to induce asymmetry in the reduction step. | Broad applicability to various substrates, well-established methods. | May require cryogenic temperatures, expensive reagents, and removal of chiral byproducts. |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction, and is later removed. ethz.ch | High diastereoselectivity, predictable stereochemical outcome. | Requires additional synthetic steps for attachment and removal of the auxiliary. |

Isotopically labeled analogues of this compound are invaluable tools for mechanistic studies, allowing researchers to trace the metabolic fate of the molecule without altering its chemical properties. iris-biotech.de Stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) are commonly used. iris-biotech.de

The synthesis of these labeled compounds often involves using an isotopically labeled starting material. For instance, an enzymatic approach can be adapted to produce perdeuterated this compound. This can be achieved by using a deuterated precursor and a deuterated cofactor, such as synthesizing D- or L-lactic acid-d₄ from sodium pyruvate-d₃ and the reduced co-enzyme nicotinamide (B372718) adenine (B156593) dinucleotide-d₁ (NADH-d₁). nih.gov This same principle can be applied to synthesize labeled this compound by using an appropriately labeled (hydroxyphosphinyl)pyruvate precursor.

Table 2: Examples of Potential Isotopically Labeled this compound Analogues

| Labeled Analogue | Isotope | Position of Label | Potential Application |

|---|---|---|---|

| This compound-²Hₓ | Deuterium (²H) | Non-exchangeable C-H positions | Probing kinetic isotope effects, metabolic pathway analysis via mass spectrometry. nih.gov |

| This compound-¹³C₃ | Carbon-13 (¹³C) | All three carbon atoms | Tracing carbon skeleton in metabolic studies using ¹³C NMR or mass spectrometry. medchemexpress.com |

Stereoselective Synthetic Approaches for Enantiomeric Purity

Synthesis of Structural Analogues and Derivatives for Structure-Activity Relationship Studies

To investigate how the different functional groups of this compound contribute to its activity, researchers synthesize a variety of structural analogues and derivatives. mdpi.com By systematically modifying each part of the molecule—the hydroxyl group, the phosphinyl moiety, and the carboxylic acid—and observing the resulting changes in activity, a detailed structure-activity relationship (SAR) profile can be constructed.

The secondary hydroxyl group can be modified to explore the impact of its hydrogen-bonding capacity and steric bulk.

Etherification: Conversion of the hydroxyl group to an ether (e.g., methyl or benzyl (B1604629) ether) removes its ability to act as a hydrogen bond donor and increases its lipophilicity. Protecting groups like methoxymethyl (MOM) ether can also be installed for synthetic purposes. harvard.edu

Esterification: Acylation of the hydroxyl group to form an ester (e.g., acetate) also blocks hydrogen bonding and can serve as a prodrug strategy, where the ester is later hydrolyzed in vivo to release the active compound.

The phosphinyl group is a key feature, and its modification can significantly alter the molecule's electronic properties and ability to mimic transition states of enzymatic reactions. researchgate.net

Esterification: The acidic P-OH group can be esterified (e.g., with ethanol (B145695) or phenol) to produce phosphinate esters. This neutralizes the negative charge at physiological pH and increases lipophilicity. The phenacyl (Pac) group has been used as a protecting group for the hydroxyphosphinyl moiety, which can be selectively removed under mild acidic conditions. mdpi.com

Amidation: Reaction with amines can convert the phosphinic acid into a phosphinic amide, which introduces new hydrogen bonding possibilities and alters the geometry and electronic nature of the phosphorus center.

The carboxylic acid is a primary site for modification, often to enhance cell permeability or alter binding interactions.

Esterification: Converting the carboxylic acid to various esters (e.g., methyl, ethyl, tert-butyl) is a common strategy. This neutralizes the charge and increases lipophilicity, which can be crucial for biological studies. Derivatization with reagents like 2,4'-dibromoacetophenone (B128361) to form phenacyl esters is a well-established method for the analysis of carboxylic acids and can be adapted for SAR studies. researchgate.net

Amidation: The carboxylic acid can be coupled with a wide range of amines to form amides. This replaces the acidic proton and introduces a hydrogen bond donor, significantly changing the molecule's physicochemical properties.

Table 3: Chemical Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (hydroxyphosphinyl)pyruvate |

| (hydroxyphosphinyl)lactate |

| NADH |

| L-lactic acid |

| D-lactic acid |

| Sodium pyruvate-d₃ |

| Nicotinamide adenine dinucleotide-d₁ |

| 2,4'-dibromoacetophenone |

| Acetate |

| Benzyl ether |

| Methyl ether |

| Methoxymethyl ether |

| Phenacyl ester |

| Phosphinate ester |

Enzymatic Pathways and Biochemical Intermediacy of Hydroxyphosphinyl Lactic Acid

Role as a Product of Carboxyphosphonoenolpyruvate Mutase Activity

(Hydroxyphosphinyl)lactic acid is not the direct product of the carboxyphosphonoenolpyruvate mutase reaction. Instead, the enzyme catalyzes the conversion of carboxyphosphonoenolpyruvate to (hydroxyphosphinyl)pyruvate. nih.gov Subsequently, (hydroxyphosphinyl)pyruvate can be reduced to this compound. This reduction is often assayed in laboratory settings using malate (B86768) dehydrogenase and NADH, which provides a convenient spectrophotometric method to follow the mutase reaction. nih.gov

The formation of this compound is intrinsically linked to the kinetics of its precursor, (hydroxyphosphinyl)pyruvate, which is produced by carboxyphosphonoenolpyruvate mutase. The kinetic parameters for the conversion of carboxyphosphonoenolpyruvate to (hydroxyphosphinyl)pyruvate have been determined. The enzyme exhibits a kcat of 0.020 s⁻¹ and a Km of 270 µM for its substrate, carboxyphosphonoenolpyruvate. nih.gov

The subsequent reduction of (hydroxyphosphinyl)pyruvate to this compound, when coupled with malate dehydrogenase, is a rapid reaction with a kcat of 164 s⁻¹ and a Km of 680 µM for (hydroxyphosphinyl)pyruvate. nih.gov This efficient conversion is crucial for the in vitro assay systems used to study the mutase.

| Enzyme | Substrate | Product | kcat (s⁻¹) | Km (µM) |

| Carboxyphosphonoenolpyruvate Mutase | Carboxyphosphonoenolpyruvate | (Hydroxyphosphinyl)pyruvate | 0.020 | 270 |

| Malate Dehydrogenase | (Hydroxyphosphinyl)pyruvate | This compound | 164 | 680 |

This table presents the kinetic parameters for the enzymatic reactions leading to the formation of this compound.

In reconstituted enzymatic systems designed to study the carboxyphosphonoenolpyruvate mutase reaction, the stoichiometry of the reaction is a critical factor. The conversion of one mole of carboxyphosphonoenolpyruvate yields one mole of (hydroxyphosphinyl)pyruvate. In coupled assays where (hydroxyphosphinyl)pyruvate is subsequently reduced, the consumption of one mole of NADH corresponds to the formation of one mole of this compound. The purification of carboxyphosphonoenolpyruvate mutase from Streptomyces hygroscopicus has been achieved with a 40% yield. nih.gov

Carboxyphosphonoenolpyruvate mutase exhibits a high degree of substrate specificity. While it efficiently catalyzes the rearrangement of carboxyphosphonoenolpyruvate, it shows significantly different kinetics with the putative reaction intermediate, carboxyphosphinopyruvate. The conversion of carboxyphosphinopyruvate to (hydroxyphosphinyl)pyruvate has a much lower kcat of 7.6 x 10⁻⁴ s⁻¹ and a very low Km of 2.2 µM. nih.gov This suggests that the enzyme has a strong preference for its primary substrate. Furthermore, carboxyphosphonoenolpyruvate mutase and the related enzyme phosphoenolpyruvate (B93156) mutase display strict substrate specificities, with minimal cross-reactivity or inhibition by each other's substrates. researchgate.net

Stoichiometry and Yield in Reconstituted Enzymatic Systems

Potential as a Metabolite or Substrate in Ancillary Biochemical Transformations

While the primary known role of this compound is as a product in a laboratory assay, its existence points to the potential for further metabolic transformations in organisms that produce phosphonates. As a phosphorylated lactic acid derivative, it could theoretically serve as a substrate for various dehydrogenases or phosphatases, leading to other phosphonated or dephosphorylated compounds. However, specific ancillary biochemical transformations involving this compound as a natural metabolite have not been extensively documented in the scientific literature.

Enzymatic Systems Involved in the Metabolism of Related Phosphorylated Lactic Acid Derivatives

The metabolism of phosphorylated lactic acid derivatives is a fundamental aspect of cellular bioenergetics. In lactic acid bacteria, for instance, the glycolytic pathway involves several phosphorylated intermediates. nih.gov Enzymes such as lactate (B86563) dehydrogenase catalyze the interconversion of pyruvate (B1213749) and lactate, a reaction central to fermentation. wikipedia.org While not directly acting on this compound, these enzymatic systems demonstrate the cell's capacity to process phosphorylated three-carbon compounds. The metabolism of other organophosphorus compounds, such as the conversion of phosphonous analogs of pyruvate and lactate by lactate dehydrogenase, further illustrates the potential for enzymes to recognize and transform phosphinate-containing molecules. researchgate.net

Mechanistic Investigations and Enzyme Interaction Studies

Elucidating Carboxyphosphonoenolpyruvate Mutase Reaction Mechanisms with (Hydroxyphosphinyl)lactic Acid.nih.gov

This compound has been instrumental in unraveling the intricacies of the carboxyphosphonoenolpyruvate (CPEP) mutase reaction. This enzyme is pivotal as it catalyzes the formation of a C-P bond, a crucial step in the biosynthesis of the potent herbicide bialaphos (B1667065), which is produced by Streptomyces hygroscopicus. nih.govrhea-db.org The study of this mutase has been significantly advanced by the use of this compound as a key analytical tool.

A significant breakthrough in studying the kinetics of CPEP mutase was the development of a spectrophotometric assay that relies on the conversion of the mutase product, (hydroxyphosphinyl)pyruvate, to this compound. nih.gov This conversion is facilitated by the enzyme malate (B86768) dehydrogenase in the presence of NADH. nih.gov The oxidation of NADH to NAD+ can be monitored spectrophotometrically, providing a direct measure of the rate of the mutase reaction.

This assay has been crucial for determining the kinetic parameters of the CPEP mutase reaction. For instance, the conversion of carboxyphosphonoenolpyruvate to (hydroxyphosphinyl)pyruvate exhibits a kcat of 0.020 s⁻¹ and a Km of 270 µM. nih.gov The subsequent reduction of (hydroxyphosphinyl)pyruvate to this compound by malate dehydrogenase is a much faster reaction, with a kcat of 164 s⁻¹ and a Km of 680 µM, ensuring that the mutase-catalyzed step is the rate-limiting one in the assay. nih.gov

Table 1: Kinetic Parameters of Carboxyphosphonoenolpyruvate Mutase and Associated Assay Reaction nih.gov

| Substrate/Reactant | Enzyme | Product | kcat (s⁻¹) | Km (µM) |

|---|---|---|---|---|

| Carboxyphosphonoenolpyruvate | Carboxyphosphonoenolpyruvate Mutase | (Hydroxyphosphinyl)pyruvate | 0.020 | 270 |

| (Hydroxyphosphinyl)pyruvate | Malate Dehydrogenase | This compound | 164 | 680 |

This table summarizes the key kinetic constants for the reactions involved in the study of carboxyphosphonoenolpyruvate mutase.

The use of chemically synthesized putative reaction intermediates has been vital in probing the mechanism of CPEP mutase. One such proposed intermediate is carboxyphosphinopyruvate. nih.gov Kinetic studies have shown that CPEP mutase can indeed convert exogenously supplied carboxyphosphinopyruvate to (hydroxyphosphinyl)pyruvate, albeit with a much lower catalytic efficiency (kcat = 7.6 x 10⁻⁴ s⁻¹, Km = 2.2 µM) compared to the natural substrate, carboxyphosphonoenolpyruvate. nih.gov

While the fact that the exogenously added intermediate is not kinetically competent to be on the main reaction pathway, this finding provides evidence for a mechanistic model. nih.gov

Based on the kinetic data and studies with putative intermediates, a mechanistic model for CPEP mutase has been proposed. This model suggests that the reaction proceeds through an initial rearrangement of carboxyphosphonoenolpyruvate to form the intermediate carboxyphosphinopyruvate. This is then followed by a decarboxylation step to yield the final product, (hydroxyphosphinyl)pyruvate. nih.gov

Identification and Characterization of Putative Reaction Intermediates

Exploration of Enzyme Inhibition and Modulatory Effects by this compound and its Analogues.mdpi.comgoogle.com

This compound and its structural analogues have been investigated as inhibitors of various enzymes, providing valuable information about enzyme active sites and mechanisms. mdpi.comgoogle.com

The inhibitory potency of a compound is typically quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. The mechanism of inhibition describes how the inhibitor interacts with the enzyme and substrate.

For example, studies on monoamine oxidase (MAO) have shown that analogues of polyamines can act as potent inhibitors. mdpi.com By modifying the linker between amine groups, researchers have been able to significantly enhance inhibitory potency. For instance, a dianiline-containing analogue (compound 4) showed a Ki of 0.9 µM for MAO A and 0.3 µM for MAO B, demonstrating a significant improvement over the parent compound. mdpi.com These inhibitors were found to be reversible and primarily competitive, meaning they bind to the same active site as the natural substrate. mdpi.com

In another context, derivatives of gossypol (B191359), which are structurally distinct from this compound, have been shown to be selective and potent inhibitors of lactate (B86563) dehydrogenase (LDH) isozymes. nih.gov Some of these compounds exhibited competitive inhibition with respect to NADH, with Ki values as low as 30 nM. nih.gov

Understanding how an inhibitor binds to an enzyme's active site is crucial for designing more potent and selective drugs. libretexts.org This is often achieved through a combination of experimental techniques and computational modeling, such as docking simulations. mdpi.com

For the aforementioned MAO inhibitors, docking studies revealed that the enhanced potency of certain analogues was due to favorable interactions within the enzyme's active site. mdpi.com For example, the dianilide moiety of a particularly potent inhibitor was found to engage in crucial aromatic-aromatic interactions within the MAO active site, stabilizing the enzyme-inhibitor complex. mdpi.com The active site of an enzyme is a unique chemical environment created by the specific arrangement of amino acid residues, and the binding of a substrate or inhibitor is a highly specific "lock-and-key" or "induced fit" process. libretexts.org

Similarly, for LDH inhibitors, the high degree of homology among the active sites of different isozymes makes the design of selective inhibitors challenging. nih.gov However, studies with gossypol derivatives have demonstrated that even small modifications to the inhibitor structure can lead to significant differences in selectivity, highlighting the subtle yet critical interactions that govern inhibitor binding. nih.gov

Investigations into Allosteric Modulation by this compound Analogues

Allosteric regulation, where a molecule binds to an enzyme at a site other than the active site to modulate its activity, is a key mechanism in cellular control. While direct studies on the allosteric potential of this compound are not extensively documented, research on its structural analogues, particularly phosphonates, provides significant evidence for this mode of action.

Fragment-based screening approaches using techniques like NMR and X-ray crystallography have successfully identified non-bisphosphonate inhibitors that target previously unknown allosteric sites on enzymes such as farnesyl pyrophosphate synthase (FPPS). nih.govnih.gov These findings have opened avenues for developing new generations of FPPS inhibitors that are not simple substrate mimics. nih.gov For instance, the discovery of a druggable allosteric pocket in FPPS has enabled the design of inhibitors with improved pharmacological profiles. nih.gov

Furthermore, synthetic analogues of endogenous allosteric effectors have been designed to modulate enzyme function. Phosphonate (B1237965) derivatives of 2,3-diphosphoglycerate (2,3-DPG), a natural allosteric modulator of hemoglobin, have been synthesized to alter hemoglobin's oxygen affinity. tandfonline.com These analogues, where a labile phosphate (B84403) P-O bond is replaced by a more stable P-C bond, demonstrate that phosphonate structures can effectively function as allosteric modulators. tandfonline.com Similarly, α-carboxy nucleoside phosphonates have been shown to interact with regulatory, or allosteric, dNTP-binding sites on various enzymes, leading to either inhibition or activation. pnas.org These studies collectively suggest that phosphinyl compounds, including analogues of this compound, possess the structural requisites to act as allosteric modulators, a property that warrants further investigation.

Structural-Activity Relationships (SAR) of this compound and its Analogues in Enzymatic Systems

Impact of Phosphinyl Group Stereochemistry on Enzyme Interaction

The three-dimensional arrangement of atoms, or stereochemistry, around the phosphorus center and adjacent carbons is a critical determinant of inhibitory potency. Enzymes are chiral macromolecules that create specific, asymmetric binding pockets, meaning they can differentiate between stereoisomers (enantiomers or diastereomers) of a ligand.

Research on phosphinic and phosphonate inhibitors consistently shows that one stereoisomer is often significantly more active than the others. For example, in the case of phosphinate-based inhibitors of folylpoly-γ-glutamate synthetase (FPGS), it is hypothesized that out of a racemic mixture of diastereomers, only the one with the (2'S, 2''S) configuration is responsible for the potent inhibition observed (Kᵢ = 3.1 nM), suggesting the actual inhibition constant for the pure, active isomer may be in the subnanomolar range. nih.govresearchgate.net This highlights the enzyme's strict stereospecificity.

Similarly, crystallographic studies of enantiomeric sulfonamide phosphonates inhibiting matrix metalloproteinase-8 (MMP-8) have elucidated the structural basis for stereoselective inhibition, revealing why the R-enantiomer is a preferential inhibitor. drugbank.com The precise orientation of the phosphonate group and its surrounding substituents within the enzyme's active site dictates the strength of the binding interactions. drugbank.com This stereoselectivity is a recurring theme, emphasizing that the synthesis of enantiomerically pure compounds is crucial for developing potent and specific enzyme inhibitors based on the this compound scaffold. nih.gov

The following table illustrates the impact of stereochemistry on the inhibitory activity of a phosphinate analogue against Folylpoly-γ-glutamate Synthetase (FPGS).

| Compound Analogue | Stereochemistry | Target Enzyme | Inhibitory Constant (Kᵢ) |

| MTX-phosphinate 1b | Racemic mixture (2′RS,2″RS) | Human FPGS | 3.1 nM |

| MTX-phosphinate 1b | Postulated active isomer (2′S,2″S) | Human FPGS | < 3.1 nM (estimated) |

| Phosphonate analogue 1a | (2′S,2″S) | Human FPGS | 46 nM |

Role of the Lactic Acid Scaffold in Ligand Binding and Catalysis

The lactic acid portion of this compound serves as a critical scaffold, providing key functional groups—a carboxylate and an α-hydroxyl group—that anchor the inhibitor within the enzyme's active site. The importance of this α-hydroxycarboxylic acid scaffold has been confirmed through structural and functional studies of various enzymes.

Recent investigations into inhibitors of dihydroxyacid dehydratase (DHAD), a key enzyme in plant amino acid synthesis, have underscored the critical role of the α-hydroxycarboxylic acid moiety. nih.govrepec.org A cocrystal structure of an inhibitor complexed with DHAD revealed a unique binding mechanism where the α-hydroxycarboxylic acid scaffold was essential for interaction. nih.govresearchgate.net The designed inhibitor showed a stronger binding affinity (Kd = 1 µM) than the enzyme's natural substrate (Kd = 5.39 µM), validating the effectiveness of this scaffold. nih.govresearchgate.net

Studies on hydroxycarboxylic acid receptors (HCAs) further illuminate the role of these functional groups. The activation of these receptors by agonists involves the formation of a salt bridge between the ligand's carboxylate group and a conserved arginine residue within the receptor's binding pocket. nih.gov This strong ionic interaction is a primary anchoring point for the ligand. The α-hydroxyl group can also participate in crucial hydrogen bonding networks with other active site residues, further stabilizing the enzyme-inhibitor complex. Therefore, the lactic acid scaffold is not merely a spacer but an active participant in binding, orienting the phosphinyl group for optimal interaction with catalytic residues or metal cofactors.

Correlations Between Molecular Descriptors and Biochemical Activity

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the physicochemical properties of a series of compounds with their biological activity. These properties, known as molecular descriptors, can include parameters related to topology, electronic distribution, and hydrophobicity.

For phosphonate and phosphinate inhibitors, QSAR analyses have revealed that a combination of factors governs their inhibitory potential. nih.gov Polarity and molecular topology are frequently identified as important parameters that influence binding energy and, consequently, inhibitory strength. nih.gov

A typical QSAR study on a series of enzyme inhibitors might identify the following correlations:

| Molecular Descriptor Type | Specific Descriptor Example | Correlation with Activity | Rationale |

| Topological | Molecular Connectivity Indices (e.g., ¹χ) | Positive/Negative | Describes the size, shape, and degree of branching of the molecule, which affects how well it fits into the binding pocket. |

| Electronic | Dipole Moment, Xeq (electronegativity) | Positive/Negative | Relates to the ability of the molecule to form electrostatic and hydrogen bond interactions with active site residues. |

| Physicochemical | LogP (Hydrophobicity) | Positive/Negative | Determines the strength of hydrophobic interactions with nonpolar pockets in the enzyme and also affects cell permeability. |

| Steric | Molar Refractivity (MR) | Positive/Negative | A measure of the molecule's volume and polarizability, influencing van der Waals interactions. |

For instance, a QSAR study on phosphonate derivatives as potential inhibitors of the COVID-19 main protease found that the topology of the ligands and the nature of different substituent groups were effective in determining their placement within the enzyme's active site. nih.gov Such models demonstrate that inhibitory activity is not due to a single property but rather a complex interplay of multiple factors. These analyses are invaluable for rationally designing new, more potent analogues by optimizing these key molecular descriptors. ethernet.edu.etacs.org

Advanced Analytical Methodologies for Research of Hydroxyphosphinyl Lactic Acid

Spectroscopic Characterization Techniques in Mechanistic Research

Spectroscopic methods are indispensable for elucidating the structure and behavior of (Hydroxyphosphinyl)lactic acid, especially in the context of enzymatic reactions and metabolic processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Enzymatic Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed molecular structure of this compound and its enzymatic products in solution. shimadzu.comubc.ca High-resolution proton (¹H) and carbon-13 (¹³C) NMR provide precise information about the chemical environment of each atom, allowing for unambiguous structural assignment. pressbooks.pub

In research involving enzymatic synthesis or transformation of this compound, NMR is used to confirm the identity of the product and to understand the stereochemistry of the reaction. For instance, ¹H NMR can distinguish between the different protons in the molecule, with characteristic chemical shifts and coupling constants providing information on their connectivity and spatial arrangement. ubc.ca The chemical shift of protons in a COOH group, for example, typically appears downfield between 10-12 ppm. pressbooks.pub

Advanced NMR techniques, such as hyperpolarization, have been employed to dramatically enhance the signal of ¹³C-labeled phospholactate by several orders of magnitude. acs.org This increased sensitivity is particularly valuable for in vivo metabolic imaging and for studying enzyme kinetics in real-time. For example, the conversion of hyperpolarized 1-¹³C-phosphoenolpyruvate to 1-¹³C-phospholactate can be monitored to probe metabolic pathways. acs.orgacs.org The T1 relaxation time is a key parameter in these experiments, with a reported value of 36 seconds for ¹³C in hyperpolarized phospholactate. acs.org

Table 1: Example ¹H NMR Spectral Data for Lactic Acid Derivatives

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ | ~1.3 | Doublet |

| CH | ~4.2 | Quartet |

| OH | Variable (1-5) | Singlet |

| COOH | ~10-12 | Singlet |

Note: Specific shifts for this compound would be influenced by the phosphinyl group.

Mass Spectrometry (MS) for Identification and Quantification in Complex Biological Matrices

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound. thermofisher.com It is particularly useful for identifying and quantifying the compound in complex biological samples such as blood, urine, and tissue extracts. nrfhh.comnih.govubi.pt

In MS analysis, molecules are ionized and their mass-to-charge ratio (m/z) is measured. thermofisher.com High-resolution mass spectrometry can provide highly accurate mass measurements, allowing for the determination of the elemental composition of this compound and its metabolites. nih.gov

Tandem mass spectrometry (MS/MS) is often employed for structural confirmation. In this technique, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. thermofisher.com This fragmentation pattern provides a structural fingerprint of the molecule, enhancing the confidence of its identification. This is especially critical in metabolomics studies where numerous compounds are present. creative-proteomics.com For organophosphorus compounds, specific fragmentation pathways can be monitored for selective detection. frontiersin.org

Chromatographic Separation and Detection Methods in Biochemical Assays

Chromatographic techniques are essential for separating this compound from other components in a mixture before its detection and quantification. This is a critical step in biochemical assays to ensure accuracy and avoid interference from other molecules.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and purity assessment of non-volatile compounds like this compound. shimadzu.comresearchgate.net The method utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The differential interaction of the analyte with the stationary phase leads to its separation from other components. shimadzu.com

Reversed-phase HPLC (RP-HPLC) is a commonly used mode for the analysis of polar organic acids. In one validated method for the simultaneous quantitation of calcium gluconate and calcium phospholactate, an Inertsil C18-3 column was used with an isocratic elution of phosphoric acid and methanol. jsmcentral.org The detection was monitored at 210 nm, and the method was shown to be linear, accurate, and specific. jsmcentral.org

The choice of column, mobile phase composition, and detector are critical parameters that are optimized for each specific application. For polar compounds like this compound, derivatization may sometimes be employed to improve chromatographic retention and detection. google.com

Table 2: Example HPLC Method Parameters for Phospholactate Analysis

| Parameter | Condition |

|---|---|

| Column | Inertsil C18-3 (4.6 mm x 150 mm, 5µm) |

| Mobile Phase | 1% Phosphoric Acid (aq) : Methanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time | ~5 minutes |

Source: Adapted from a validated method for calcium phospholactate. jsmcentral.org

Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Sensitive Detection

For highly sensitive and selective detection of this compound, especially at low concentrations in complex biological matrices, Ultra-High-Pressure Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. nrfhh.comnih.govdiva-portal.org UPLC utilizes smaller particle sizes in the column, allowing for higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. diva-portal.org

The coupling of UPLC with MS/MS combines the powerful separation capabilities of UPLC with the sensitive and selective detection of tandem mass spectrometry. frontiersin.org This combination is particularly advantageous for the analysis of organophosphorus compounds in biological samples. nrfhh.comnih.gov The method can be optimized to be highly selective for this compound by using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored. nrfhh.com

For instance, in the analysis of organophosphate metabolites in biological fluids, a UPLC-MS/MS method would involve an extraction step to isolate the analytes from the matrix, followed by chromatographic separation and detection by MS/MS operating in a specific ionization mode (e.g., electrospray ionization - ESI). nrfhh.comnih.gov The high sensitivity of this technique allows for the detection of compounds at picogram per milligram levels in hair samples. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Phospholactate |

| Calcium phospholactate |

| Calcium gluconate |

| Phosphoenolpyruvate (B93156) |

| Lactic acid |

| Phosphoric acid |

Theoretical and Computational Chemistry Studies of Hydroxyphosphinyl Lactic Acid

Quantum Mechanical Investigations of Molecular Structure, Stability, and Reactivity

Quantum mechanical methods, such as Density Functional Theory (DFT), are fundamental in studying the intrinsic properties of a molecule.

Conformational Analysis and Energetics

A conformational analysis would identify the different spatial arrangements (conformers) of (Hydroxyphosphinyl)lactic acid and their relative energies. This involves rotating the single bonds within the molecule to find the most stable, low-energy structures. For a molecule like this compound, key dihedral angles would be systematically varied to map the potential energy surface. The results would typically be presented in a table listing the relative energies of the stable conformers. Such studies are crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation.

Electronic Structure and Reactive Sites

Quantum mechanical calculations can reveal the distribution of electrons within the molecule, highlighting areas that are electron-rich or electron-poor. This information is used to predict reactive sites. For instance, mapping the electrostatic potential onto the electron density surface would identify nucleophilic and electrophilic regions. Parameters like frontier molecular orbital energies (HOMO and LUMO) would be calculated to assess the molecule's chemical reactivity and kinetic stability.

Molecular Docking and Dynamics Simulations of Enzyme-Ligand Complexes

As an analog of lactic acid, this compound is a potential enzyme inhibitor. Molecular modeling techniques are essential for studying its interaction with target enzymes.

Prediction of Binding Affinity and Specificity

Molecular docking is a computational technique used to predict how a ligand, such as this compound, binds to the active site of a target protein. The process involves generating numerous possible binding poses and scoring them based on their predicted binding affinity (e.g., in kcal/mol). This allows for the identification of the most likely binding mode and an estimation of the strength of the interaction. Specificity would be assessed by docking the compound into the active sites of different but related enzymes and comparing the binding scores.

Characterization of Dynamic Interactions within Active Sites

Molecular dynamics (MD) simulations provide a dynamic view of the enzyme-ligand complex over time, typically on the nanosecond to microsecond scale. An MD simulation would reveal how this compound and the amino acid residues in the enzyme's active site move and interact. This analysis can identify key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. The stability of these interactions over the simulation time is a key indicator of a stable binding mode.

Computational Modeling of Biochemical Reaction Pathways Involving this compound

If this compound were involved in a biochemical pathway, for example as an intermediate or an inhibitor that gets metabolized, computational models could be used to simulate the kinetics and thermodynamics of the reactions. This could involve quantum mechanics/molecular mechanics (QM/MM) methods to model the enzymatic reaction at a detailed level or broader systems biology models to understand its effect on the entire metabolic network. Research into the biosynthesis of a related compound, phosphonolactate, suggests that pathways for such molecules can be predicted computationally. microbiologyresearch.org However, no such modeling has been published for this compound itself.

Q & A

Q. What are the key considerations for synthesizing (Hydroxyphosphinyl)lactic acid in laboratory settings?

Methodological Answer:

- Optimize reaction parameters (e.g., temperature, pH, and catalyst concentration) using factorial experimental designs, as demonstrated in lactic acid production studies .

- Monitor reaction progress via HPLC or NMR to confirm intermediate formation and final product purity. Cross-reference with pharmacopeial standards for validation .

Q. How can researchers ensure accurate identification of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- Use a combination of LC-MS (for molecular weight confirmation) and FTIR (to detect hydroxyphosphinyl and lactic acid functional groups).

- Validate against reference standards, such as those described in pharmacopeial updates for related compounds (e.g., fatty acid composition tables) .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

Methodological Answer:

Q. How should researchers prepare samples for quantifying this compound in complex biological matrices?

Methodological Answer:

- Dilute samples exceeding the upper limit of the standard curve using buffer systems compatible with the assay (e.g., phosphate buffer at pH 7.4) .

- Avoid cross-contamination by using fresh pipette tips and validating dilution steps with spike-recovery experiments .

Q. What analytical interferences are common when measuring this compound, and how can they be mitigated?

Methodological Answer:

- High concentrations of reducing sugars or metal ions may skew results. Pre-treat samples with chelating agents (e.g., EDTA) or perform solid-phase extraction .

- Validate methods using interference check protocols outlined in assay kit guidelines .

Advanced Research Questions

Q. How should researchers address discrepancies in the quantification of this compound across different analytical platforms?

Methodological Answer:

Q. What strategies are recommended for validating compendial methods (e.g., USP) when analyzing this compound in novel matrices?

Methodological Answer:

Q. How can metabolic pathways involving this compound be mapped using isotopic labeling techniques?

Methodological Answer:

- Use -labeled substrates in tracer studies and analyze metabolite flux via GC-MS or NMR.

- Cross-reference with biomarker databases for phenylpropanoic acids to identify downstream intermediates .

Q. What experimental designs are optimal for studying the environmental stability of this compound?

Methodological Answer:

Q. How should contradictory data on the cytotoxic effects of this compound be resolved?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.